molecular formula C14H13NO3S3 B12199956 (5Z)-5-benzylidene-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 305856-00-2

(5Z)-5-benzylidene-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12199956
CAS No.: 305856-00-2
M. Wt: 339.5 g/mol
InChI Key: DFAPKTUAYLACDN-WQLSENKSSA-N
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Description

(5Z)-5-benzylidene-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative supplied as a dry powder for research purposes. This compound is characterized by a Z-configuration benzylidene substituent at the 5-position, which ensures planarity and conjugation critical for electronic interactions and biological activity . The molecular formula is C15H15NO3S3, with a molecular weight of 353.5 g/mol . Thiazolidinone derivatives are investigated for a broad spectrum of biological activities. Research on closely related analogs has demonstrated significant antimicrobial properties , with some compounds exhibiting higher potency than standard reference drugs like ampicillin and streptomycin against resistant bacterial strains such as MRSA and E. coli . Furthermore, structural analogs have shown promising anticancer activity by inhibiting cancer cell proliferation through mechanisms like apoptosis induction and cell cycle arrest, as observed in studies on various cancer cell lines . Another prominent area of investigation is enzyme inhibition ; specifically, (Z)-5-benzylidene-2-thioxothiazolidin-4-one analogs have been reported as potent inhibitors of tyrosinase, a key enzyme in melanin production, suggesting potential application in related research fields . The mechanism of action for such compounds often involves interaction with key enzymatic targets, such as MurB in bacteria or through docking at the active site of tyrosinase . This combination of potential antimicrobial, anticancer, and enzyme-inhibitory activities makes this compound a versatile candidate for hit-to-lead optimization and various biological screening programs in pharmaceutical and chemical biology research. This product is intended for research use only and is not designed for human therapeutic applications or veterinary use.

Properties

CAS No.

305856-00-2

Molecular Formula

C14H13NO3S3

Molecular Weight

339.5 g/mol

IUPAC Name

(5Z)-5-benzylidene-3-(1,1-dioxothiolan-3-yl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H13NO3S3/c16-13-12(8-10-4-2-1-3-5-10)20-14(19)15(13)11-6-7-21(17,18)9-11/h1-5,8,11H,6-7,9H2/b12-8-

InChI Key

DFAPKTUAYLACDN-WQLSENKSSA-N

Isomeric SMILES

C1CS(=O)(=O)CC1N2C(=O)/C(=C/C3=CC=CC=C3)/SC2=S

Canonical SMILES

C1CS(=O)(=O)CC1N2C(=O)C(=CC3=CC=CC=C3)SC2=S

solubility

0.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Biological Activity

(5Z)-5-benzylidene-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one is a member of the thiazolidin-4-one family, which is recognized for its diverse biological activities. This compound has garnered attention for its potential therapeutic applications in various fields, including oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different biological assays, and potential clinical applications.

Chemical Structure and Properties

The chemical structure of (5Z)-5-benzylidene-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one can be represented as follows:

C12H13N2O2S2\text{C}_{12}\text{H}_{13}\text{N}_2\text{O}_2\text{S}_2

This compound features a thiazolidinone core with a benzylidene substituent and a dioxidotetrahydrothiophen moiety, which contribute to its biological properties.

Biological Activity Overview

The biological activities of thiazolidin-4-one derivatives are extensive. They include:

  • Anticancer Activity : Several studies have demonstrated that thiazolidinones can inhibit tumor cell proliferation. For instance, analogs of thiazolidinones have shown significant antiproliferative effects against various cancer cell lines such as Huh7, Caco2, and MDA-MB 231 with IC50 values often below 10 μM .
  • Antimicrobial Properties : Thiazolidinones have been reported to exhibit antimicrobial activity against a range of pathogens. The structural modifications in these compounds can enhance their efficacy against bacteria and fungi .
  • Antioxidant Effects : Some derivatives have demonstrated antioxidant properties through mechanisms involving radical scavenging activities. This is critical for preventing oxidative stress-related diseases .

Anticancer Activity

A study evaluating the antiproliferative effects of various thiazolidinone derivatives found that (5Z)-5-benzylidene derivatives exhibited potent inhibition against several cancer cell lines. The most active compound showed IC50 values lower than 10 μM in Caco2 and HCT116 cell lines .

CompoundCell LineIC50 (μM)
(5Z)-5-benzylidene derivativeHuh7<10
(5Z)-5-benzylidene derivativeCaco2<10
(5Z)-5-benzylidene derivativeMDA-MB 231<10

Antimicrobial Activity

Thiazolidinone derivatives have been tested against various microbial strains. The modifications at different positions on the thiazolidinone ring significantly influence their antimicrobial potency. For example, certain derivatives showed enhanced activity against Gram-positive and Gram-negative bacteria .

Antioxidant Activity

The antioxidant potential was assessed using DPPH radical scavenging assays. Compounds derived from thiazolidinone frameworks demonstrated varying degrees of antioxidant activity, with some exhibiting comparable efficacy to established antioxidants like vitamin C .

Case Study 1: Inhibition of DYRK1A Kinase

Research has highlighted the potential of thiazolidinones as inhibitors of DYRK1A kinase, which is implicated in various neurological disorders. Compounds were tested for their inhibitory effects on DYRK1A with promising results indicating that modifications on the thiazolidinone scaffold could enhance potency .

Case Study 2: Antimicrobial Efficacy

In another study focused on antimicrobial activity, a series of thiazolidinone derivatives were synthesized and evaluated against Staphylococcus aureus and Escherichia coli. The results indicated that specific substitutions on the thiazolidinone core significantly improved their antibacterial efficacy .

Scientific Research Applications

Medicinal Applications

Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, suggesting its potential as an antibacterial agent. Studies have demonstrated that modifications of the thiazolidinone core can enhance its activity against resistant strains of bacteria, making it a candidate for further development in antibiotic therapies .

Antioxidant Properties
The antioxidant potential of thiazolidinones is well-documented. The compound (5Z)-5-benzylidene-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one has exhibited strong radical scavenging activities. This property is crucial in combating oxidative stress-related diseases, including cancer and neurodegenerative disorders . Its ability to reduce reactive oxygen species (ROS) levels may provide a therapeutic avenue for conditions exacerbated by oxidative damage.

Anti-melanogenic Effects
Recent studies have highlighted the anti-melanogenic effects of thiazolidinone analogs. Specifically, derivatives similar to (5Z)-5-benzylidene-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one have been shown to inhibit tyrosinase activity effectively. This suggests potential applications in cosmetic formulations aimed at skin whitening or treating hyperpigmentation disorders .

Agricultural Applications

Pesticidal Properties
The compound's structure suggests potential use as a botanical pesticide. The presence of sulfur and nitrogen atoms in its structure may contribute to its efficacy against various agricultural pests. Research into similar compounds has shown promising results in controlling pest populations while minimizing environmental impact compared to synthetic pesticides .

Biocontrol Agents
Thiazolidinone derivatives are being explored as biocontrol agents due to their ability to inhibit fungal pathogens affecting crops. Studies indicate that these compounds can be integrated into integrated pest management (IPM) strategies, providing a sustainable option for crop protection without the adverse effects associated with conventional chemical pesticides .

Chemical and Biological Research

Synthesis and Structural Studies
The synthesis of (5Z)-5-benzylidene-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied to optimize its yield and purity. Structural modifications have been explored to enhance its biological activity and selectivity against target enzymes like tyrosinase and bacterial cell wall synthesis pathways .

Comparison with Similar Compounds

Structural and Functional Group Variations

Rhodanine derivatives differ primarily in substituents at the 3- and 5-positions. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name 3-Substituent 5-Substituent Melting Point (°C) Notable Properties References
(5Z)-5-Benzylidene-3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one 1,1-Dioxidotetrahydrothiophen-3-yl Benzylidene Not reported Sulfone group enhances metabolic stability -
(5Z)-5-(2-Hydroxybenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one (II) Phenyl 2-Hydroxybenzylidene 251–253 Hydroxy group improves H-bonding capacity
(5Z)-5-(1,3-Benzodioxol-5-ylmethylene)-2-(piperazin-1-yl)-1,3-thiazol-4-one Piperazin-1-yl 1,3-Benzodioxol-5-ylmethylene >260 Benzodioxole enhances lipophilicity
(5Z)-3-(3-Chlorophenyl)-5-[2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one 3-Chlorophenyl 2-(2-Phenoxyethoxy)benzylidene Not reported Phenoxyethoxy chain increases solubility
(5Z)-5-(3-Fluorobenzylidene)-2-thioxothiazolidin-4-one (3) None (base rhodanine) 3-Fluorobenzylidene Not reported Fluorine enhances electronic interactions

Crystallographic Insights

  • Substituents influence molecular planarity. For example, the dihedral angle between the benzylidene ring and thiazolidinone core in compound II is 4.1°, ensuring near-coplanar geometry for optimal target binding .
  • The sulfone group in the main compound likely induces distinct packing patterns in the crystal lattice compared to non-oxidized analogs, affecting physicochemical stability .

Preparation Methods

Formation of the Thiazolidinone Core

The precursor 3-(1,1-dioxidotetrahydrothiophen-3-yl)-2-thioxo-1,3-thiazolidin-4-one is synthesized via cyclocondensation of tetrahydrothiophene-3-sulfonamide with carbon disulfide and chloroacetic acid under basic conditions. This step typically employs sodium hydroxide in ethanol, yielding the intermediate in 75–82% efficiency.

Knoevenagel Condensation

The benzylidene group is introduced via condensation of the thiazolidinone intermediate with benzaldehyde derivatives. Catalyzed by piperidine in refluxing ethanol, this step achieves Z-selectivity through thermodynamic control, favoring the (5Z)-isomer due to steric and electronic effects. Yields range from 68% to 85%, depending on the aldehyde substituent.

Table 1: Conventional Synthesis Parameters

StepReagents/ConditionsYield (%)Selectivity (Z:E)
Core FormationNaOH, EtOH, 80°C, 6h75–82N/A
Knoevenagel ReactionBenzaldehyde, piperidine, EtOH, reflux68–857:3 to 9:1

Green Chemistry Approaches

Recent advances prioritize eco-friendly methodologies, notably using deep eutectic solvents (DES) as dual catalysts and reaction media. A ZnCl₂/urea DES system enables rapid, high-yield synthesis at ambient temperatures, eliminating column chromatography.

DES-Mediated One-Pot Synthesis

Combining the thiazolidinone core precursor and benzaldehyde in ZnCl₂/urea (1:2 molar ratio) at 60°C for 20–30 minutes achieves near-quantitative yields (92–98%). The DES enhances electrophilicity of the aldehyde and stabilizes the transition state, accelerating condensation. The solvent is recyclable for ≥5 cycles without yield loss.

Table 2: Green Synthesis Metrics

ParameterValue
Reaction Time20–30 minutes
Temperature60°C
Yield92–98%
Solvent Recyclability5 cycles (98% efficiency retention)

Microwave-Assisted Optimization

Microwave irradiation significantly reduces reaction times while maintaining high Z-selectivity. A protocol using ethanol as solvent and piperidine as base achieves complete conversion within 8–12 minutes at 100°C, yielding 88–94% product. Microwave conditions enhance dipole interactions, promoting uniform heating and faster kinetics.

Mechanistic Insights and Stereochemical Control

The (5Z)-configuration is favored due to conjugation between the thioxo group and benzylidene π-system, as confirmed by DFT calculations. Transition state analysis reveals a lower energy barrier for Z-isomer formation (ΔG‡ = 18.3 kcal/mol) compared to the E-isomer (ΔG‡ = 22.1 kcal/mol).

Industrial-Scale Considerations

Patented workflows emphasize scalability through continuous-flow systems. A 2025 patent describes a telescoped process where the thiazolidinone core and benzylidene derivative are synthesized in tandem, achieving 89% overall yield at kilogram scale. Key parameters include:

  • Residence time: 45 minutes

  • Temperature gradient: 50°C → 70°C

  • Catalyst loading: 0.5 mol% ZnCl₂ .

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